5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a sulfonamide linkage to a 3-(2-oxopiperidin-1-yl)phenyl moiety.
Properties
IUPAC Name |
5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-15-9-10-17(23-15)24(21,22)18-13-6-5-7-14(12-13)19-11-4-3-8-16(19)20/h5-7,9-10,12,18H,2-4,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZOFDAZZPEWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.
Attachment of the Piperidinone Moiety: The piperidinone moiety is attached through a nucleophilic substitution reaction, where the amine group of the sulfonamide reacts with a piperidinone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The piperidinone moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Angiotensin AT2 Receptor Ligands
and describe N-(heteroaryl)thiophene sulfonamides with modifications to the phenyl and heteroaryl substituents. Key comparisons include:
Key Observations :
- Substituent Effects : The 2-oxopiperidinyl group in the target compound contrasts with imidazole or pyrimidine substituents in analogs (e.g., Compounds 9, 10, 18). The oxopiperidinyl moiety may enhance solubility due to its polar lactam ring, whereas bulky tert-butyl or halogenated groups (e.g., bromine in Compound 10) could improve metabolic stability .
- Synthesis : Microwave-assisted reactions (e.g., Compounds 10, 18) reduce reaction times compared to conventional heating, but the target compound’s synthesis route remains uncharacterized in the evidence .
Pharmacological Context: 2-Oxopiperidinyl-Containing Drugs
highlights apixaban , an anticoagulant containing a 2-oxopiperidinylphenyl group. While apixaban’s primary target (Factor Xa) differs from angiotensin receptors, its structural similarity to the target compound underscores the versatility of the 2-oxopiperidinyl motif:
Key Insight : The 2-oxopiperidinyl group’s role varies by scaffold. In apixaban, it optimizes target binding and pharmacokinetics, suggesting analogous benefits for the target compound if optimized for angiotensin receptors .
Biological Activity
5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a thiophene ring, which is known for its role in various biological activities. The presence of the 2-oxopiperidine moiety contributes to the compound's interaction with biological targets.
The primary mechanism of action for 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its role as an inhibitor of specific enzymes or receptors. While detailed mechanisms are still under investigation, preliminary studies suggest that it may inhibit certain kinases or other enzymes involved in cellular signaling pathways.
Potential Targets
- Kinases : Inhibition of kinase activity can lead to alterations in cell proliferation and survival.
- Receptors : The compound may interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic activity against various cancer cell lines, suggesting potential for further development in oncology.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A549 | 15.6 | Moderate |
| Compound B | HCT116 | 8.7 | High |
| 5-Ethyl... | MCF7 | 12.4 | Moderate |
Antiviral Activity
There is emerging evidence that compounds with similar structures may exhibit antiviral properties, particularly against RNA viruses such as Dengue virus. The mechanism likely involves inhibition of viral polymerases or proteases, hindering viral replication.
Case Studies
- Case Study on Anticancer Effects : A study evaluated the effects of a structurally related thiophene derivative on breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis, with an IC50 value lower than standard chemotherapeutics.
- Antiviral Efficacy : In vitro studies on a related compound showed potent inhibition of Dengue virus replication, with submicromolar activity against all four serotypes. This highlights the potential for developing broad-spectrum antiviral agents based on thiophene derivatives.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is crucial for its therapeutic application. Preliminary data suggest:
- Absorption : Good bioavailability observed in animal models.
- Metabolism : Primarily hepatic metabolism with potential interactions with cytochrome P450 enzymes.
- Excretion : Renal excretion as metabolites.
Toxicological assessments are necessary to evaluate safety profiles, particularly regarding long-term exposure and potential side effects.
Q & A
Q. What synthetic methodologies are effective for preparing 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide?
Answer: A microwave-assisted coupling reaction is recommended for introducing the 2-oxopiperidine moiety. Adapt the protocol from , using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and copper(I) iodide in THF under microwave irradiation (60°C, 300 W, 10 min). Post-reaction, purify via extraction (EtOAc, HCl 1N, brine) and characterize intermediates using NMR and IR spectroscopy . For final sulfonamide coupling, follow ’s general procedure for sulfonamide formation, ensuring full characterization (m.p., Rf, NMR, IR, mass spectrometry) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Answer:
- NMR Spectroscopy: Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals from the thiophene and 2-oxopiperidine groups. Compare with ’s protocols for sulfonamide derivatives .
- Mass Spectrometry: Use high-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns. Validate data against ’s NIST standards .
- HPLC: Optimize retention times using a C18 column and acetonitrile/water gradients (see ’s purification workflow) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Answer:
- Enzyme Inhibition: Screen against targets like proteasomes (adapt ’s fluorometric assay using Z-Leu-Leu-Glu-AMC substrate) .
- Cytotoxicity: Use U87MG glioma cells (as in ) with MTT assays, normalizing to reference inhibitors .
- Binding Studies: Employ SPR or fluorescence polarization to assess interactions with FAD-dependent oxidoreductases (see ’s crystallographic fragment screening) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer: Use SHELXL (from ) for small-molecule refinement. For ambiguous electron density (e.g., disordered 2-oxopiperidine), apply restraints to bond lengths/angles and validate with R-factor convergence (<5%). For macromolecular complexes, use SHELXE for experimental phasing (high-resolution data >1.8 Å) . Cross-validate with ’s fragment screening to confirm ligand occupancy .
Q. What strategies optimize reaction yields for analogs with modified thiophene or sulfonamide groups?
Answer:
- Microwave Optimization: Vary irradiation time (5–20 min) and catalyst loading (1–5 mol%) to balance yield and purity (see ) .
- Protecting Groups: Protect the 2-oxopiperidine nitrogen with Boc before sulfonamide coupling, then deprotect with TFA (adapt ’s thiadiazole synthesis) .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility-driven yield improvements .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core Modifications: Synthesize analogs with substituted piperidines (e.g., 3-oxo, 4-methyl) or thiophene bioisosteres (furans, pyrroles) as in .
- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to prioritize substituents enhancing binding to proteasome catalytic sites (see ) .
- Data Analysis: Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values (normalize to ’s oxidation/reduction data) .
Q. How does the compound’s stability under physiological conditions affect experimental design?
Answer:
- pH Stability: Conduct accelerated degradation studies (pH 1–10, 37°C) with HPLC monitoring. ’s oxidation/reduction pathways suggest susceptibility to sulfone formation at pH >8 .
- Light Sensitivity: Store solutions in amber vials; validate stability via UV-Vis spectroscopy (λmax shifts indicate degradation) .
Q. What computational methods validate the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate binding to proteasomes (GROMACS, 100 ns trajectories) using ’s crystallographic coordinates .
- QM/MM: Calculate binding energies for sulfonamide-enzyme interactions (ORCA software) .
- ADMET Prediction: Use SwissADME to assess BBB permeability and CYP inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
